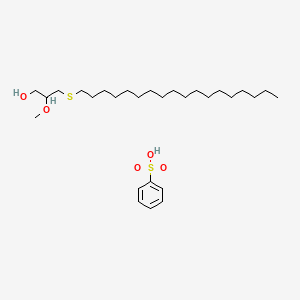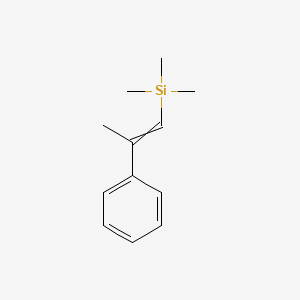
Trimethyl(2-phenylprop-1-en-1-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(2-phenylprop-1-en-1-yl)silane is an organosilicon compound with the molecular formula C12H18Si. It is characterized by the presence of a silicon atom bonded to three methyl groups and a 2-phenylprop-1-en-1-yl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2-phenylprop-1-en-1-yl)silane typically involves the reaction of phenylacetylene with trimethylchlorosilane in the presence of a base such as sodium hydride. The reaction proceeds via the formation of an intermediate silyl anion, which then reacts with phenylacetylene to form the desired product. The reaction conditions generally include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development rather than large-scale manufacturing. the principles of organosilicon chemistry suggest that similar synthetic routes could be scaled up with appropriate modifications to reaction conditions and equipment.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl(2-phenylprop-1-en-1-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silyl hydrides.
Substitution: The silicon atom can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides, alkoxides, and amines can react with the silicon atom under mild conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silyl hydrides.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Trimethyl(2-phenylprop-1-en-1-yl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the modification of biomolecules to study their interactions and functions.
Medicine: Research into its potential use in drug delivery systems and as a component in pharmaceuticals is ongoing.
Industry: It finds applications in the development of advanced materials, including polymers and coatings, due to its unique reactivity and stability.
Mecanismo De Acción
The mechanism by which Trimethyl(2-phenylprop-1-en-1-yl)silane exerts its effects is largely dependent on the specific reaction or application. In general, the silicon atom’s ability to form stable bonds with various functional groups allows it to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved vary widely and are often specific to the particular chemical transformation or application being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethyl(phenyl)silane
- Trimethyl(3-phenylprop-1-yn-1-yl)silane
- Trimethyl(prop-1-yn-1-yl)silane
Uniqueness
Trimethyl(2-phenylprop-1-en-1-yl)silane is unique due to the presence of the 2-phenylprop-1-en-1-yl group, which imparts distinct reactivity and steric properties compared to other trimethylsilyl compounds. This uniqueness makes it valuable in specific synthetic applications where other compounds may not be as effective.
Propiedades
Número CAS |
85299-08-7 |
|---|---|
Fórmula molecular |
C12H18Si |
Peso molecular |
190.36 g/mol |
Nombre IUPAC |
trimethyl(2-phenylprop-1-enyl)silane |
InChI |
InChI=1S/C12H18Si/c1-11(10-13(2,3)4)12-8-6-5-7-9-12/h5-10H,1-4H3 |
Clave InChI |
CUDBXZXGMXPVDQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C[Si](C)(C)C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



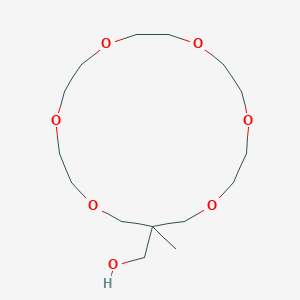
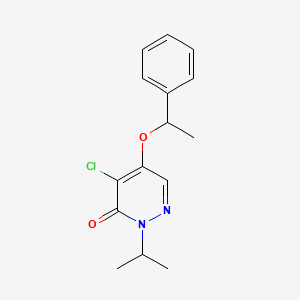
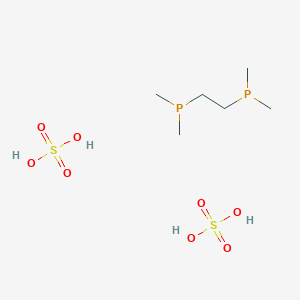
![Bis(trimethylsilyl) {1-[(trimethylsilyl)oxy]ethenyl}phosphonate](/img/structure/B14404668.png)
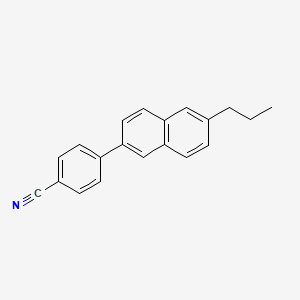
![(2E)-1-(4-Ethoxyphenyl)-2-[(2-hydroxyphenyl)imino]ethan-1-one](/img/structure/B14404676.png)
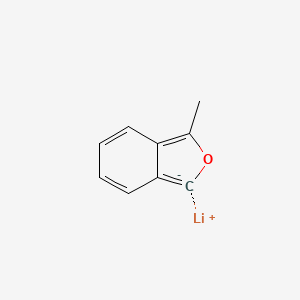

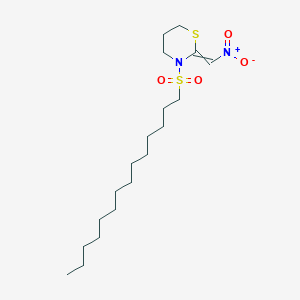
![Diethyl [1,2-bis(diphenylphosphanyl)ethyl]phosphonate](/img/structure/B14404713.png)
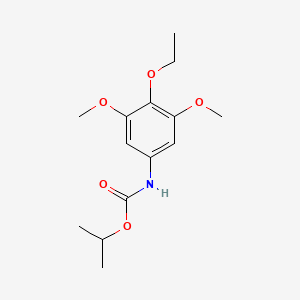
![Dimethyl 5-phenyloxepino[4,3-b]pyridine-7,8-dicarboxylate](/img/structure/B14404726.png)
